molecular formula C14H19NO4S B2728855 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid CAS No. 749219-29-2

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid

Cat. No.: B2728855
CAS No.: 749219-29-2
M. Wt: 297.37
InChI Key: RDLUCWBSZMWQDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves several steps. One common method includes the reaction of 3,5-dimethylpiperidine with benzenesulfonyl chloride under basic conditions to form the sulfonamide intermediate. This intermediate is then subjected to further reactions to introduce the benzoic acid moiety . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Scientific Research Applications

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The piperidine moiety may also play a role in modulating the compound’s biological activity by interacting with receptors or other cellular components .

Comparison with Similar Compounds

4-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]benzoic acid can be compared to other sulfonyl-containing compounds, such as:

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4S/c1-10-7-11(2)9-15(8-10)20(18,19)13-5-3-12(4-6-13)14(16)17/h3-6,10-11H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLUCWBSZMWQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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